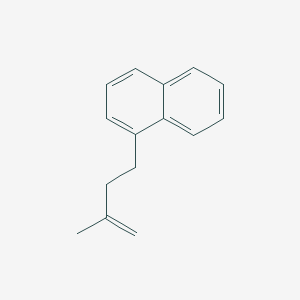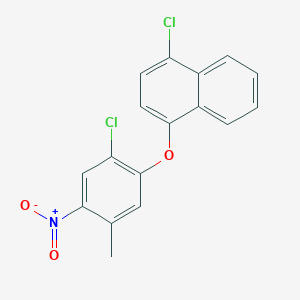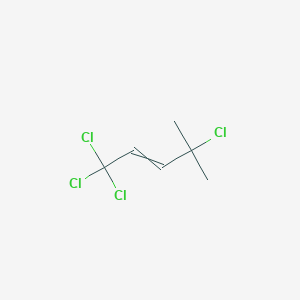
1,1,1,4-Tetrachloro-4-methylpent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4-Tetrachloro-4-methylpent-2-ene is an organic compound with the molecular formula C6H8Cl4 It is characterized by the presence of four chlorine atoms and a double bond within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,4-Tetrachloro-4-methylpent-2-ene can be synthesized through the chlorination of 4-methylpent-2-ene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired positions on the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,4-Tetrachloro-4-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen bromide, resulting in the formation of bromo derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Hydrogen halides like hydrogen bromide or hydrogen chloride are typical reagents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide are used under elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of alcohols, ethers, or other substituted derivatives.
Addition Reactions: Formation of bromo or chloro derivatives.
Elimination Reactions: Formation of alkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
1,1,1,4-Tetrachloro-4-methylpent-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with unique mechanisms of action.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1,1,4-tetrachloro-4-methylpent-2-ene involves its interaction with various molecular targets. The presence of multiple chlorine atoms and a double bond allows it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. Additionally, the double bond can undergo addition reactions, leading to the formation of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloro-2-methylpropane: Similar in structure but lacks the double bond.
1,1,2,2-Tetrachloroethane: Contains four chlorine atoms but has a different carbon backbone.
1,1,1,3-Tetrachloropropane: Similar in chlorine content but differs in the position of the chlorine atoms and the absence of a double bond.
Uniqueness: 1,1,1,4-Tetrachloro-4-methylpent-2-ene is unique due to the combination of its double bond and the specific positioning of the chlorine atoms. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
85015-22-1 |
|---|---|
Molekularformel |
C6H8Cl4 |
Molekulargewicht |
221.9 g/mol |
IUPAC-Name |
1,1,1,4-tetrachloro-4-methylpent-2-ene |
InChI |
InChI=1S/C6H8Cl4/c1-5(2,7)3-4-6(8,9)10/h3-4H,1-2H3 |
InChI-Schlüssel |
PMCHCFRDFYHEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=CC(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


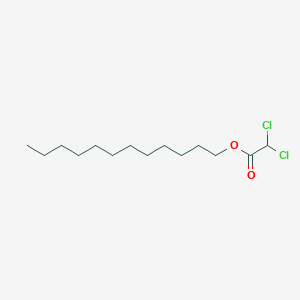
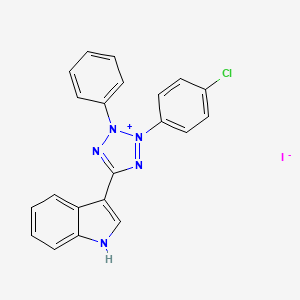
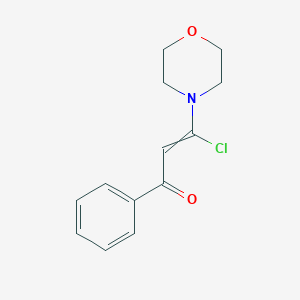
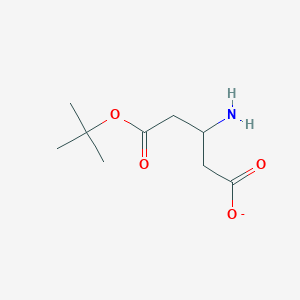

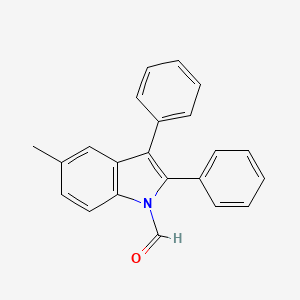
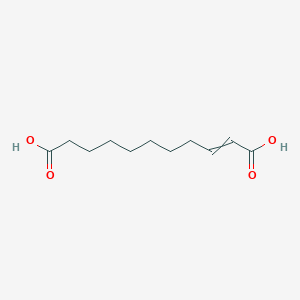
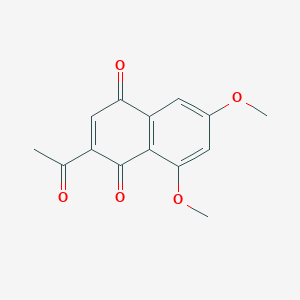
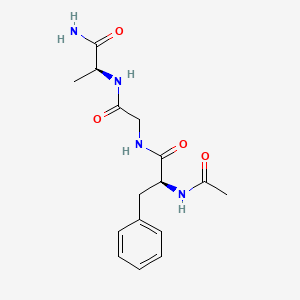
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
